METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrrole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(2-{[(1H-IMIDAZOL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- METHYL 2-[(2-{[(1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-[(2-{[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific substitution pattern and the presence of both pyrrole and thiophene moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 2-[[2-[(1,5-dimethylpyrrol-2-yl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-9-6-7-12(20(9)4)8-18-14(21)15(22)19-16-13(17(23)24-5)10(2)11(3)25-16/h6-7H,8H2,1-5H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSEKKBHADXTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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